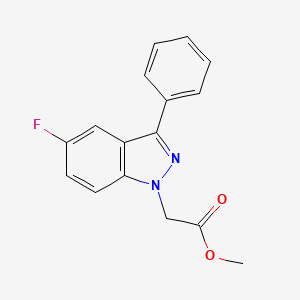

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate

CAS No.:

Cat. No.: VC15911044

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13FN2O2 |

|---|---|

| Molecular Weight | 284.28 g/mol |

| IUPAC Name | methyl 2-(5-fluoro-3-phenylindazol-1-yl)acetate |

| Standard InChI | InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-7-12(17)9-13(14)16(18-19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

| Standard InChI Key | NRDWIHDTVGETIL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is C₁₆H₁₃FN₂O₂, with a molecular weight of 284.29 g/mol (calculated from analogous structures ). The indazole core consists of a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. Key substituents include:

-

5-Fluoro group: Enhances metabolic stability and influences electronic properties .

-

3-Phenyl group: Contributes to hydrophobic interactions in biological systems .

-

Methyl acetate side chain: Modifies solubility and bioavailability .

Structural Analogues and Comparative Analysis

Comparisons with structurally similar compounds reveal critical trends:

The target compound’s fluorine and phenyl groups likely enhance its lipophilicity (predicted LogP ≈ 2.5–3.0 ) compared to non-fluorinated analogs.

Synthesis and Manufacturing Approaches

While no direct synthesis route for methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is documented, analogous methods suggest a multi-step process:

Key Synthetic Steps

-

Indazole Core Formation:

-

Functionalization at Position 3:

-

Esterification at Position 1:

Optimization Challenges

-

Yield Variability: Reported yields for similar reactions range from 40% to 81%, depending on base selection (K₂CO₃ vs. NaOH) .

-

Purification: Silica gel chromatography (e.g., PE/EA = 3:1) is commonly employed .

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Estimated at 110–130°C based on fluorinated indazoles .

-

Solubility: Low aqueous solubility (<1 mg/mL) predicted due to aromatic and hydrophobic groups; soluble in DMSO, DMF, and dichloromethane .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Expected signals include δ 7.6–7.8 (aromatic protons), δ 5.2–5.4 (acetate methylene), and δ 3.7 (ester methyl) .

-

MS (ESI+): Predicted m/z 285.1 [M+H]⁺.

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume